molecular formula C7H6N2O4 B1461184 4-Hydroxy-3-nitrobenzaldehyde oxime CAS No. 26879-83-4

4-Hydroxy-3-nitrobenzaldehyde oxime

Cat. No.: B1461184
CAS No.: 26879-83-4
M. Wt: 182.13 g/mol
InChI Key: HKAOGVGRPYOBEJ-XBXARRHUSA-N
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Description

4-Hydroxy-3-nitrobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-3-nitrobenzaldehyde oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .

Mode of Action

The mode of action involves the nitrogen in hydroxylamine acting as a nucleophile . It competes with oxygen, which has more electron density, to react with the partially positive carbon in the aldehyde or ketone . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This is in accordance with Le Châtelier’s Principle .

Result of Action

The result of the action of this compound is the formation of an oxime . This is a new compound with different properties from the original aldehyde or ketone . The formation of the oxime is essentially irreversible, leading to a permanent change in the biochemical environment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other nucleophiles could potentially compete with the nitrogen in hydroxylamine, affecting the efficiency of oxime formation . Additionally, the pH of the environment could impact the protonation state of the amine, which could in turn affect its nucleophilicity and the overall reaction .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOGVGRPYOBEJ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.